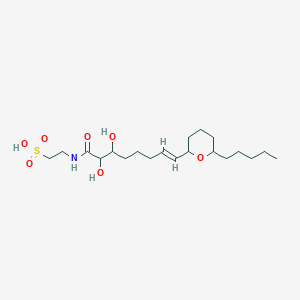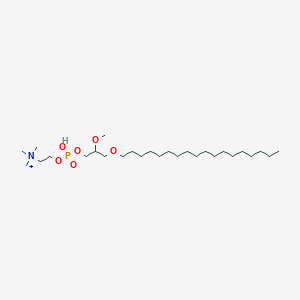
3-Octadecyloxy-2-methoxypropylphosphonocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octadecyloxy-2-methoxypropylphosphonocholine, also known as OMeOPC, is a phospholipid derivative that has been widely used in scientific research. This compound is a member of the alkylphosphocholine family and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Antineoplastic Properties : A study by Salari, Howard, and Bittman (1992) synthesized a glycerophosphonocholine analog of 3-Octadecyloxy-2-methoxypropylphosphonocholine, demonstrating its potential as an anti-cancer drug for treating leukemia and solid tumors. This study highlighted the compound's ability to inhibit [3H]thymidine uptake by human leukemic cells, indicating its promising role in cancer therapeutics (Salari, Howard, & Bittman, 1992).
Synthesis of Phosphono Analogs : Chuvilin, Trusov, and Serebrennikova (1992) synthesized structural analogs of phospholipidic platelet activating factor, including (2-methoxy-3-octadecyloxy)propyl-1-phosphonocholine. The study demonstrated the high efficiency of polymer-bound dibenzo-18-crown-6-ether as an O-alkylation catalyst. This research contributes to the understanding of chemical processes relevant to the synthesis of compounds like 3-Octadecyloxy-2-methoxypropylphosphonocholine (Chuvilin, Trusov, & Serebrennikova, 1992).
Cytotoxicity and Metabolism in Neoplastic Cells : A study conducted by Hoffman, Hoffman, and Snyder (1986) investigated the cytotoxic response of various types of neoplastic cells to analogs of unnatural alkyl phospholipids, which include compounds similar to 3-Octadecyloxy-2-methoxypropylphosphonocholine. The study provided insights into the cellular mechanisms and metabolic pathways involved when these compounds are introduced to tumor cells (Hoffman, Hoffman, & Snyder, 1986).
Influence on Mammary Carcinomas : Berger, Munder, Schmähl, and Westphal (1984) explored the efficacy of alkyllysophospholipids, which are structurally related to 3-Octadecyloxy-2-methoxypropylphosphonocholine, in inhibiting the growth of mammary carcinomas in rats. This study provided valuable data on the potential use of such compounds in cancer treatment and their biological effects (Berger, Munder, Schmähl, & Westphal, 1984).
Propiedades
Número CAS |
144615-60-1 |
|---|---|
Nombre del producto |
3-Octadecyloxy-2-methoxypropylphosphonocholine |
Fórmula molecular |
C27H59NO6P+ |
Peso molecular |
524.7 g/mol |
Nombre IUPAC |
2-[hydroxy-(2-methoxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/p+1 |
Clave InChI |
MHFRGQHAERHWKZ-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC |
Sinónimos |
3-octadecyloxy-2-methoxypropylphosphonocholine 3-ODO-2-MPPC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



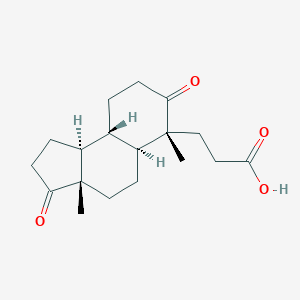
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)
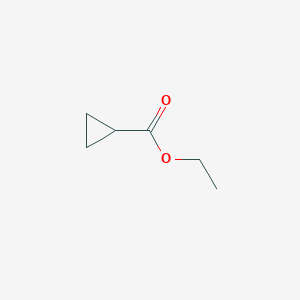
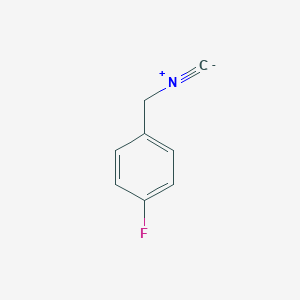
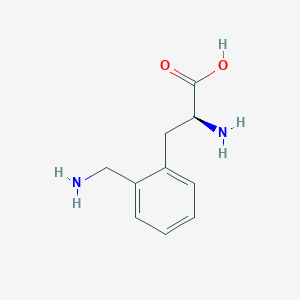
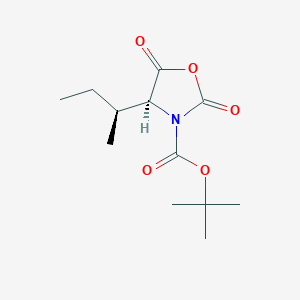
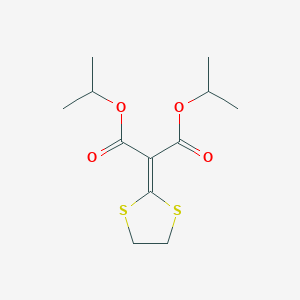
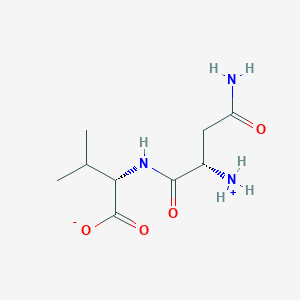
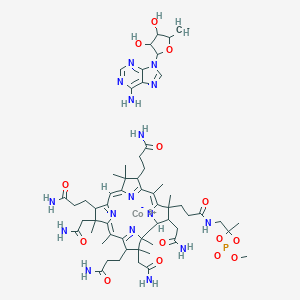
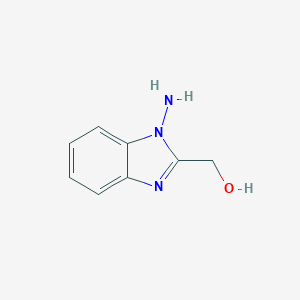
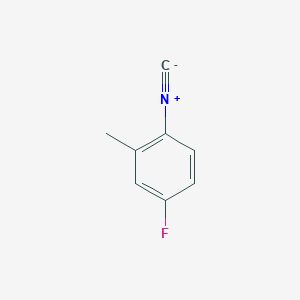
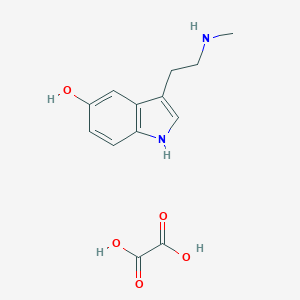
![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)
